[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone
Description
[4-[5-(1,3-Benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone is a complex heterocyclic compound featuring a 1,4-diazepane core fused with a pyrazolidine ring substituted at the 5-position with a 1,3-benzodioxole moiety. The methanone group bridges the diazepane nitrogen to an indole ring at the 2-position.
Properties
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-24(20-12-16-4-1-2-5-18(16)25-20)29-9-3-8-28(10-11-29)23-14-19(26-27-23)17-6-7-21-22(13-17)32-15-31-21/h1-2,4-7,12-13,19,23,25-27H,3,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZXYXERYJIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CC(NN4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells.
Mode of Action
Based on the structure and activity of related compounds, it may interact with its target protein, leading to changes in the protein’s function. This can result in the disruption of cellular processes, potentially leading to cell death in the case of cancer cells.
Biochemical Pathways
Given the potential target of this compound, it may impact pathways related to protein folding and degradation, cellular stress responses, and cell survival.
Result of Action
Based on the potential target and mode of action, this compound may disrupt normal cellular processes, potentially leading to cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects
Biological Activity
The compound [4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C23H26N4O5
Molecular Weight: 434.452 g/mol
IUPAC Name: 1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
CAS Number: 1455462-10-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins and play a significant role in inflammation and pain pathways.
- Modulation of Cellular Pathways: It has been shown to influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer research.
Antidiabetic Potential
Recent studies have indicated that benzodioxole derivatives exhibit notable antidiabetic properties. For instance, compounds structurally similar to the target molecule have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives have been reported as low as 0.68 µM, indicating strong inhibitory potential against this enzyme .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it can significantly reduce cell viability in cancer cells while sparing normal cells. For example, one related compound demonstrated IC50 values ranging from 26 to 65 µM against different cancer lines .
Study on Benzodioxole Derivatives
A comprehensive study synthesized several benzodioxole carboxamide derivatives and assessed their biological activities. Key findings included:
- α-Amylase Inhibition: Compounds exhibited IC50 values indicating effective inhibition, which could be beneficial for diabetes management.
- Cytotoxicity Assessments: The compounds displayed selective toxicity towards cancer cells while maintaining safety profiles for normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Benzodioxole Derivative | 0.85 | α-Amylase Inhibition |
| Compound B | Benzodioxole Carboxamide | 0.68 | α-Amylase Inhibition |
| Compound C | Related Pyrazolidin Derivative | 26 - 65 | Anticancer Activity |
Comparison with Similar Compounds
Key Insights :
- The indole-2-yl moiety distinguishes it from ’s pyridinyl group, which may alter π-π stacking interactions in receptor binding.
- The 1,4-diazepane ring provides conformational flexibility absent in rigid benzimidazole () or pyrazoline () systems.
Solubility and Physicochemical Properties
The solubility of the target compound is expected to be low due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
